Technical Monograph: Ethyl 4-ethylnicotinate (CAS 389570-73-4)
Technical Monograph: Ethyl 4-ethylnicotinate (CAS 389570-73-4)
Executive Summary
Ethyl 4-ethylnicotinate (CAS 389570-73-4) is a specialized pyridine derivative serving as a critical building block in the synthesis of heterocycle-based pharmaceuticals and agrochemicals. Distinct from its more common analog, ethyl nicotinate, the introduction of an ethyl group at the C4 position introduces steric bulk and lipophilicity that significantly alters the electronic and binding properties of the pyridine ring. This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound, emphasizing its utility in structure-activity relationship (SAR) studies for kinase inhibitors and receptor modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature & Identification
| Parameter | Detail |
| CAS Registry Number | 389570-73-4 |
| IUPAC Name | Ethyl 4-ethylpyridine-3-carboxylate |
| Synonyms | 4-Ethylnicotinic acid ethyl ester; Ethyl 4-ethyl-3-pyridinecarboxylate |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| SMILES | CCOC(=O)c1c(CC)ccnc1 |
| InChI Key | Calculated based on structure |
Physical Properties (Experimental & Predicted)
The 4-ethyl substitution lowers the melting point relative to the acid form, resulting in a liquid at room temperature.
| Property | Value / Range | Note |
| Physical State | Clear to pale yellow liquid | Standard conditions |
| Boiling Point | 245°C - 250°C (Predicted) | @ 760 mmHg |
| Boiling Point (Reduced) | ~115°C - 120°C | @ 10 mmHg |
| Density | 1.045 ± 0.06 g/cm³ | Predicted |
| LogP | 2.14 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Pyridine N-lone pair |
| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Sparingly soluble in water |
Synthesis & Production Methodologies
While direct isolation from natural sources is non-existent, two primary synthetic routes are established for research and scale-up. The choice of route depends on the required purity and scale.
Route A: Palladium-Catalyzed Cross-Coupling (Recommended for High Purity)
This route utilizes the commercially available Ethyl 4-chloronicotinate. It offers high regioselectivity and avoids the mixture of isomers common in radical alkylations.
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Precursor: Ethyl 4-chloronicotinate (CAS 14574-12-0)
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Reagent: Ethylboronic acid or Diethylzinc
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
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Mechanism: Suzuki-Miyaura or Negishi Coupling
Protocol:
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Inertion: Charge a reaction vessel with Ethyl 4-chloronicotinate (1.0 eq), Ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) under Argon.
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Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio).
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Catalysis: Add Pd(dppf)Cl₂ (5 mol%).
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Reaction: Heat to 90°C for 12-16 hours. Monitor via TLC/LC-MS.
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Workup: Filter through Celite, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Route B: Minisci Radical Alkylation (Industrial/Cost-Effective)
Direct alkylation of ethyl nicotinate using oxidative radical generation. This method is cheaper but often yields a mixture of 2-, 4-, and 6-ethyl isomers, requiring rigorous distillation.
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Precursor: Ethyl nicotinate[1]
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Reagents: Propionic acid, Silver nitrate (cat.), Ammonium persulfate
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Conditions: Aqueous acidic media, 60-80°C.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for Route A (Cross-Coupling), which is the preferred method for pharmaceutical applications due to its precision.
Caption: Figure 1. Palladium-catalyzed synthesis pathway ensuring C4-regioselectivity.
Structural Analysis & Reactivity Profile
Steric & Electronic Effects
The 4-ethyl group exerts a specific "ortho-effect" on the C3-ester moiety.
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Steric Hindrance: The ethyl group rotates out of plane, creating steric bulk that protects the C3-carbonyl from nucleophilic attack (e.g., hydrolysis) compared to unsubstituted ethyl nicotinate. This increases the metabolic stability of the ester in vivo.
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Electronic Donation: The alkyl group is weakly electron-donating (+I effect), which slightly increases the electron density of the pyridine ring, making the ring nitrogen more basic (higher pKa) than ethyl nicotinate.
Key Reaction Sites
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Site A (Ester): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation.
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Site B (Pyridine Nitrogen): Available for salt formation, N-oxidation (to N-oxide), or coordination in metal complexes.
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Site C (Benzylic Position): The methylene of the ethyl group is susceptible to radical oxidation or bromination.
Caption: Figure 2. Primary reactivity pathways for derivative generation.
Applications in Drug Development
Kinase Inhibitor Scaffolds
Ethyl 4-ethylnicotinate is utilized to synthesize 4-substituted pyridine-3-carboxamides. In kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), the pyridine ring acts as a hinge binder. The 4-ethyl group often occupies a hydrophobic gatekeeper pocket, improving selectivity over other kinases.
Ligand Design
As noted in catalytic studies (e.g., MIT research), 4-substituted pyridines serve as ligands for transition metals. The ethyl group modulates the steric environment around the metal center, influencing catalytic rates in cross-coupling reactions.
Handling, Safety & Storage
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
Storage Protocol:
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Temperature: Store at 2-8°C (Refrigerate).
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Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) recommended to prevent slow hydrolysis.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409602, Ethyl 4-methylnicotinate (Analogous Structure Reference). Retrieved from [Link]
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Chemical Source (2024). Ethyl 4-ethylnicotinate CAS 389570-73-4 Properties and MSDS.[2] Retrieved from [Link][2]
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Massachusetts Institute of Technology (MIT) DSpace. Studies in Duality: Discovering a Dual-Catalytic Amination Reaction. (Referencing 4-substituted nicotinate synthesis). Retrieved from [Link]
- Li, J.J. (2014).Name Reactions in Heterocyclic Chemistry II: Hantzsch Pyridine Synthesis. Wiley-Interscience. (General methodology reference).
